(1R,3S)-3-Methoxy-3-methyl-cyclohexylamine
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Overview
Description
(1R,3S)-3-Methoxy-3-methyl-cyclohexylamine is a chiral amine compound with a unique stereochemistry It is characterized by the presence of a methoxy group and a methyl group attached to a cyclohexylamine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-Methoxy-3-methyl-cyclohexylamine typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the asymmetric cycloaddition reaction using a chiral source in an N-acylhydroxylamine compound as a chiral inducer . This method allows for the construction of the two chiral centers in the target product with high stereoselectivity and optical purity.
Industrial Production Methods
For large-scale industrial production, the preparation method features a reasonable route, simple operation, and mild reaction conditions. The raw materials used are widely available and cost-effective, making the process suitable for large-scale production . The method also ensures high atom economy and low production costs, which are crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(1R,3S)-3-Methoxy-3-methyl-cyclohexylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(1R,3S)-3-Methoxy-3-methyl-cyclohexylamine has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of (1R,3S)-3-Methoxy-3-methyl-cyclohexylamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-(+)-Camphoric acid: Another chiral compound with similar stereochemistry but different functional groups.
(1R,3S)-3-Amino-1-cyclopentanol: Shares the cyclohexylamine structure but with different substituents.
Uniqueness
(1R,3S)-3-Methoxy-3-methyl-cyclohexylamine is unique due to its specific combination of a methoxy group and a methyl group on the cyclohexylamine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(1S,3R)-3-methoxy-3-methylcyclohexan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c1-8(10-2)5-3-4-7(9)6-8/h7H,3-6,9H2,1-2H3/t7-,8+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHMVQXHECJWOIF-JGVFFNPUSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCC(C1)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCC[C@@H](C1)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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